2-Bromo-4-(3-carboethoxyphenyl)-1-butene

Regioisomerism Physicochemical Properties Synthetic Intermediate Selection

2-Bromo-4-(3-carboethoxyphenyl)-1-butene (CAS 731772-87-5), also known as ethyl 3-(3-bromobut-3-enyl)benzoate, is a functionalized aryl bromide with the molecular formula C₁₃H₁₅BrO₂ and a molecular weight of 283.16 g/mol. The compound features a terminal vinyl bromide moiety connected via an ethylene linker to the meta-position of an ethyl benzoate aromatic ring.

Molecular Formula C13H15BrO2
Molecular Weight 283.16 g/mol
CAS No. 731772-87-5
Cat. No. B1345360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(3-carboethoxyphenyl)-1-butene
CAS731772-87-5
Molecular FormulaC13H15BrO2
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)CCC(=C)Br
InChIInChI=1S/C13H15BrO2/c1-3-16-13(15)12-6-4-5-11(9-12)8-7-10(2)14/h4-6,9H,2-3,7-8H2,1H3
InChIKeyMBYUCSRIHQKAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(3-carboethoxyphenyl)-1-butene (CAS 731772-87-5): Technical Specifications and Procurement Baseline


2-Bromo-4-(3-carboethoxyphenyl)-1-butene (CAS 731772-87-5), also known as ethyl 3-(3-bromobut-3-enyl)benzoate, is a functionalized aryl bromide with the molecular formula C₁₃H₁₅BrO₂ and a molecular weight of 283.16 g/mol . The compound features a terminal vinyl bromide moiety connected via an ethylene linker to the meta-position of an ethyl benzoate aromatic ring . Commercial availability is documented from multiple suppliers with reported purity levels of 97.0% to 95%+ . The compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why Regioisomeric and Functional Analog Substitution Fails for 2-Bromo-4-(3-carboethoxyphenyl)-1-butene in Targeted Synthesis


The regioisomeric and functional analogs of 2-bromo-4-(3-carboethoxyphenyl)-1-butene (e.g., ortho-substituted CAS 731772-81-9, para-substituted CAS 731772-91-1, or the corresponding carboxylic acid derivative CAS 732248-99-6) are not functionally interchangeable in synthetic applications [1]. The meta-substitution pattern of the benzoate group directly governs the electronic and steric environment of the aryl ring, which in turn determines regioselectivity in subsequent cross-coupling reactions and the three-dimensional architecture of downstream products [2]. Furthermore, the ethyl ester moiety is critical for maintaining solubility and protecting the carboxylic acid functionality during multi-step syntheses . Substitution with any analog introduces a different spatial orientation of the reactive handle relative to the aromatic core, fundamentally altering both reaction kinetics and the properties of the final compound .

Quantitative Differentiation Evidence: 2-Bromo-4-(3-carboethoxyphenyl)-1-butene versus Closest Structural Analogs


Regioisomeric Comparison: Meta-Substitution versus Ortho- and Para-Substituted Analogs in Physicochemical Property Profiles

The meta-substituted 2-bromo-4-(3-carboethoxyphenyl)-1-butene exhibits distinct physicochemical properties compared to its ortho- and para-substituted regioisomers, which directly impacts handling, purification, and formulation considerations during procurement and use . Calculated boiling point data demonstrates a measurable difference among the three isomers [1].

Regioisomerism Physicochemical Properties Synthetic Intermediate Selection

Electronic Environment Differentiation: Impact of Meta-Substitution on Aryl Bromide Reactivity in Cross-Coupling

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is strongly influenced by the electronic nature and position of substituents on the aromatic ring [1]. The meta-substituted carboethoxy group in the target compound is electron-withdrawing via induction, but its resonance effects are minimized due to its position, resulting in a unique electronic profile distinct from ortho- or para-substituted analogs [2]. While quantitative coupling yield data for this specific compound is not available in the primary literature, the well-established principles of substituent effects predict differential reactivity [3].

Cross-Coupling Suzuki-Miyaura Electronic Effects Regioselectivity

Differential Handling and Procurement Characteristics: Purity Specifications and Availability

Procurement decisions are directly influenced by available purity grades and the reliability of supply. The target compound is commercially available with a certified purity of 97.0% from major suppliers , whereas its para-substituted analog (CAS 731772-91-1) is commonly offered at a lower baseline purity of 95% . Higher initial purity can reduce or eliminate the need for additional purification steps, saving both time and resources in the laboratory.

Purity Procurement Supply Chain Quality Control

Targeted Application Scenarios for 2-Bromo-4-(3-carboethoxyphenyl)-1-butene Based on Quantitative Differentiation


Scenario 1: Meta-Substituted Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

This compound is optimally suited as an electrophilic coupling partner in Suzuki-Miyaura reactions where the goal is to install a 1,3-disubstituted phenyl motif with a protected carboxylic acid handle [1]. The meta-substitution pattern of the target compound (CAS 731772-87-5) is structurally mandated for generating the correct regioisomeric architecture in the final biaryl product; substitution with the ortho- or para-isomer (CAS 731772-81-9 or 731772-91-1) would result in a different, undesired regioisomer [2]. The 97.0% purity specification ensures reliable and reproducible coupling efficiency without the need for pre-purification .

Scenario 2: Multi-Step Synthesis of Functionalized Small Molecules Requiring Orthogonal Reactivity

The compound's structural design, featuring a vinyl bromide and an ethyl benzoate moiety on an aromatic ring, provides two distinct sites for orthogonal functionalization. The vinyl bromide can participate in cross-coupling reactions, while the ester group serves as a protected carboxylic acid that can be deprotected later in the synthetic sequence [3]. This orthogonal reactivity is a key differentiator from simpler aryl bromides, enabling more efficient and convergent synthetic routes .

Scenario 3: Procurement for Laboratory-Scale Process Development Requiring High Initial Purity

For process chemists developing scalable synthetic routes, the higher commercially available purity (97.0%) of 2-bromo-4-(3-carboethoxyphenyl)-1-butene reduces the burden of initial purification and minimizes variability introduced by unknown impurities . This is a quantifiable advantage over the 95% purity grade commonly offered for the para-substituted analog . The well-documented GHS hazard profile (H302, H315, H319, H335) also allows for straightforward integration into standard laboratory safety protocols .

Technical Documentation Hub

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